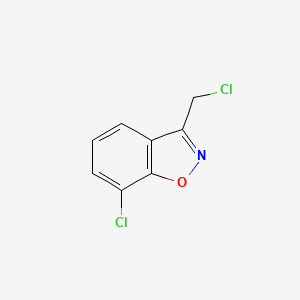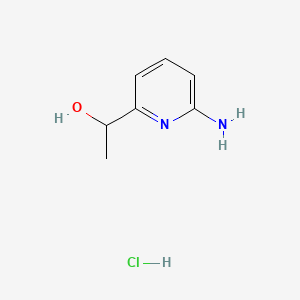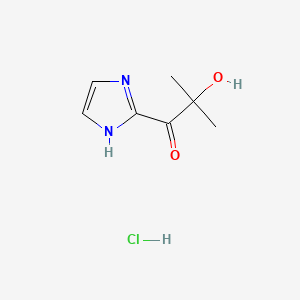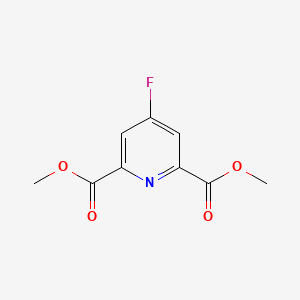![molecular formula C14H13NO4 B13468370 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid](/img/structure/B13468370.png)
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid is a compound that features a maleimide group attached to a phenyl ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid typically involves the reaction of 4-aminobenzoic acid with maleic anhydride to form the corresponding maleamic acid. This intermediate is then cyclized to form the maleimide derivative . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets industrial standards .
化学反応の分析
Types of Reactions
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the maleimide group to form different derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
科学的研究の応用
2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The maleimide group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making the compound effective in therapeutic applications .
類似化合物との比較
Similar Compounds
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenylacetic acid
- 4-(3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzenesulfonamide
Uniqueness
What sets 2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]-2-methylpropanoic acid apart from similar compounds is its specific structural configuration, which imparts unique reactivity and biological activity. The presence of the propanoic acid moiety enhances its solubility and potential for forming diverse derivatives .
特性
分子式 |
C14H13NO4 |
|---|---|
分子量 |
259.26 g/mol |
IUPAC名 |
2-[4-(2,5-dioxopyrrol-1-yl)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C14H13NO4/c1-14(2,13(18)19)9-3-5-10(6-4-9)15-11(16)7-8-12(15)17/h3-8H,1-2H3,(H,18,19) |
InChIキー |
GSOPIFOFZQQILI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)N2C(=O)C=CC2=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



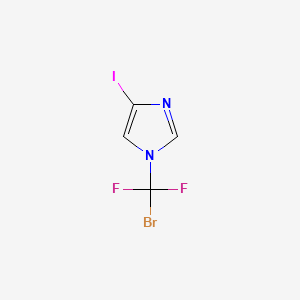
![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B13468308.png)
![5H,6H,7H,8H,9H-[1,2,3,4]tetrazolo[1,5-d][1,4]diazepine hydrochloride](/img/structure/B13468321.png)
amine hydrochloride](/img/structure/B13468326.png)

![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
